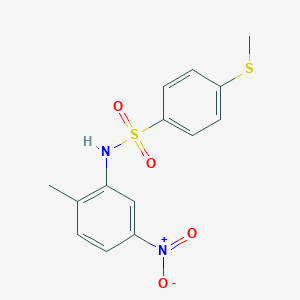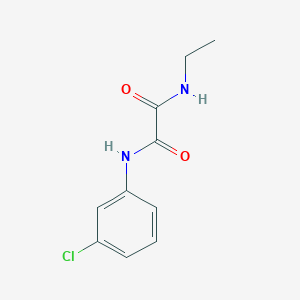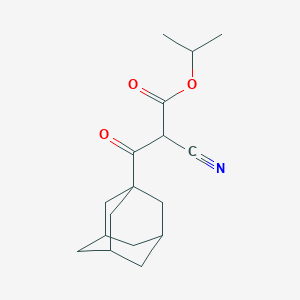![molecular formula C14H21NO6 B5037540 (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5037540.png)
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate, also known as MPOE, is a chemical compound that has been extensively researched due to its potential use as a therapeutic agent.
作用機序
The exact mechanism of action of (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has also been shown to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has also been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate in lab experiments is that it is relatively easy to synthesize, and the oxalate salt is readily available. Additionally, (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been extensively studied, so there is a large body of research available on its properties and potential uses. However, one limitation of using (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several possible future directions for research on (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been shown to have neuroprotective effects, and further research could help to determine its potential as a therapeutic agent for these conditions. Another area of interest is its potential use in treating cancer. While (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been shown to inhibit the growth of cancer cells in vitro, further research is needed to determine its potential as an anticancer agent in vivo. Finally, additional research could help to elucidate the exact mechanism of action of (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate, which would be useful in understanding its potential uses and limitations.
合成法
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate can be synthesized using a simple two-step process. The first step involves the reaction of 3-methylphenol with 2-bromoethylamine hydrobromide to produce 2-(3-methylphenoxy)ethylamine. The second step involves the reaction of 2-(3-methylphenoxy)ethylamine with 2-methoxyethyl bromide to produce (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine. The oxalate salt of (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate can be obtained by reacting the amine with oxalic acid.
科学的研究の応用
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been studied for its potential use in treating various medical conditions. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.C2H2O4/c1-11-4-3-5-12(10-11)15-9-7-13-6-8-14-2;3-1(4)2(5)6/h3-5,10,13H,6-9H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNIGIYHAORYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-difluorophenoxy)methyl]-N-[(3-ethyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5037459.png)
![4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5037462.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037472.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B5037479.png)

![4-[2-fluoro-5-(4-morpholinylcarbonyl)-4-nitrophenyl]morpholine](/img/structure/B5037494.png)

![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5037513.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5037523.png)
![N-{2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5037528.png)

![(4-methoxy-3-biphenylyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5037555.png)
